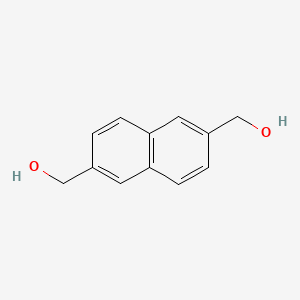
2,6-Bis(hydroxymethyl)naphthalene
Übersicht
Beschreibung
2,6-Bis(hydroxymethyl)naphthalene is a chemical compound used as a reactant in the synthesis of fluorescent distyrylnaphthalene derivatives for bioapplications .
Synthesis Analysis
The synthesis of 2,6-Bis(hydroxymethyl)naphthalene involves a series of reactions. It has been used as a reactant in the synthesis of fluorescent distyrylnaphthalene derivatives for bioapplications . In a study, naphthalene derivatives were designed and synthesized by a “building-blocks approach” connected through a-bond, double bond, and triple bond .Molecular Structure Analysis
The molecular formula of 2,6-Bis(hydroxymethyl)naphthalene is C12H12O2 . The molecule contains a total of 27 bonds. There are 15 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 hydroxyl groups, and 2 primary alcohols .Physical And Chemical Properties Analysis
2,6-Bis(hydroxymethyl)naphthalene is a solid at 20°C . It appears as a white to light yellow powder or crystal . Its melting point ranges from 171.0 to 175.0°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Advanced Materials
2,6-Bis(hydroxymethyl)naphthalene: is utilized in the synthesis of advanced materials, particularly in the formation of covalent organic frameworks (COFs) . These frameworks are highly ordered, porous structures that have potential applications in gas storage, separation technologies, and catalysis.
Organic Synthesis Intermediate
This compound serves as an intermediate in organic synthesis processes. Its bifunctional nature allows for the creation of complex molecules through various chemical reactions, including polymerization and cross-linking .
Pharmaceutical Research
In pharmaceutical research, 2,6-Bis(hydroxymethyl)naphthalene can be used to develop new drug molecules. Its structure is beneficial for constructing pharmacophores , which are parts of a molecular structure that is responsible for a drug’s biological activity .
Proteomics Research
The compound finds applications in proteomics, where it is used as a biochemical for the study of protein expression and function. It can be involved in the synthesis of peptide nucleic acids (PNAs) , which are used in various proteomics applications .
Material Science Research
In material science, 2,6-Bis(hydroxymethyl)naphthalene is used in the development of new materials with unique properties, such as enhanced thermal stability or electrical conductivity . It can be a precursor for materials used in electronics and nanotechnology .
Catalysis
Due to its chemical structure, this compound can act as a ligand for metal catalysts, which are used in a variety of chemical reactions. This application is crucial in the development of sustainable and green chemistry processes .
Fluorescence Studies
2,6-Bis(hydroxymethyl)naphthalene: can be modified to create fluorescent compounds that are used in imaging techniques. These compounds help in the visualization of biological processes and materials .
Environmental Science
Lastly, it can be applied in environmental science research, particularly in the study of organic pollutants . Its derivatives can be used to detect and quantify the presence of harmful organic compounds in various environments .
Eigenschaften
IUPAC Name |
[6-(hydroxymethyl)naphthalen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-6,13-14H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFGHKDDKYEERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CO)C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472651 | |
| Record name | 2,6-Bis(hydroxymethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(hydroxymethyl)naphthalene | |
CAS RN |
5859-93-8 | |
| Record name | 2,6-Bis(hydroxymethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the biocatalytic production of 2,6-Bis(hydroxymethyl)naphthalene unique?
A1: The research presented in the paper [] details a novel method for producing 2,6-Bis(hydroxymethyl)naphthalene from 2,6-dimethylnaphthalene. Unlike traditional chemical synthesis, this process utilizes a recombinant microorganism containing the enzyme Xylene monooxygenase. This enzyme catalyzes the specific oxidation of the methyl groups in 2,6-dimethylnaphthalene to their corresponding hydroxymethyl groups, resulting in the formation of 2,6-Bis(hydroxymethyl)naphthalene, as well as other valuable intermediates like 6-methyl-2-hydroxymethylnaphthalene, 6-methyl-2-naphthoic acid, and 2,6-naphthalenedicarboxylic acid. This biocatalytic approach offers potential advantages in terms of selectivity, environmental impact, and the ability to operate under milder reaction conditions compared to conventional chemical synthesis methods.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

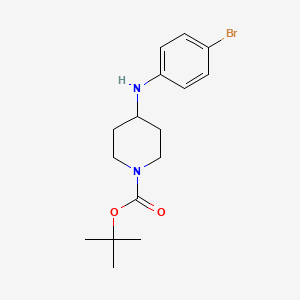
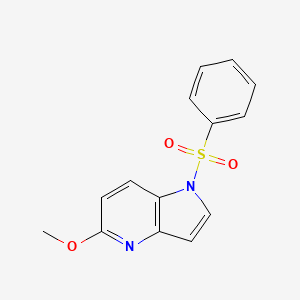
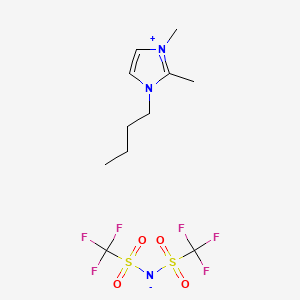
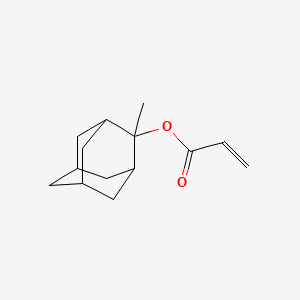

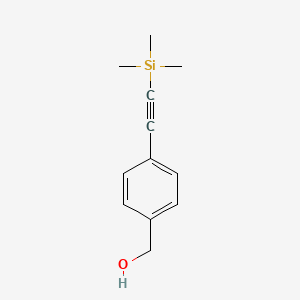
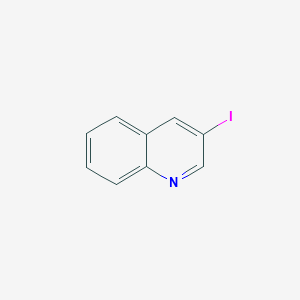
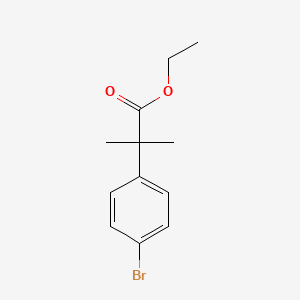

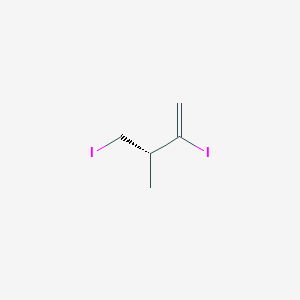
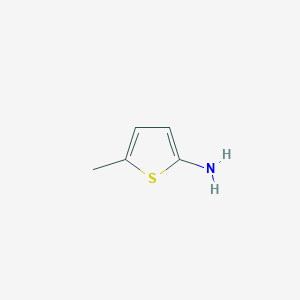

![Boronic acid, [4'-(diphenylamino)[1,1'-biphenyl]-4-yl]-](/img/structure/B1589731.png)
![5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B1589736.png)